molecular formula C21H20N4S B11454002 N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11454002
M. Wt: 360.5 g/mol
InChI Key: DEYCIPLQLDJNKK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with a fascinating structure. Let’s break it down:

  • Nomenclature:
    • The compound’s name provides valuable information:

        N: Indicates the presence of a nitrogen atom.

        (2,6-dimethylphenyl): Refers to a phenyl ring with two methyl groups at positions 2 and 6.

        2-[4-(methylsulfanyl)phenyl]: Describes another phenyl ring with a methylthio (methylsulfanyl) group at position 4.

        imidazo[1,2-a]pyrazin-3-amine: Implies a fused heterocyclic system containing an imidazole ring fused to a pyrazine ring, with an amino group at position 3.

    • The compound’s systematic name is quite a mouthful, but it reflects its intricate structure.
  • Properties:
    • This compound is likely a solid at room temperature, but further experimental data would be needed to confirm its physical properties.

Preparation Methods

  • Synthetic Routes:
    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Researchers would need to explore various reactions, protecting groups, and functional group transformations to assemble the imidazo[1,2-a]pyrazin-3-amine scaffold.
  • Industrial Production:
    • Industrial-scale production methods are scarce due to the compound’s specialized nature. Custom synthesis or research-grade production might be more common.

Chemical Reactions Analysis

  • Reactivity:
    • N-(2,6-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine likely undergoes various reactions:

        Oxidation: Oxidative processes could modify the phenyl rings or the amino group.

        Reduction: Reduction reactions might target specific functional groups.

        Substitution: Substituents on the phenyl rings could be replaced.

    • Common Reagents and Conditions:

  • Major Products:
    • The products formed during these reactions would vary based on the specific reaction conditions. Isolation and characterization of intermediates and final products are crucial.

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

    Similar Compounds:

Remember that this compound’s detailed exploration requires access to specialized databases and research articles

: Placeholder reference. For accurate citations, consult relevant scientific literature.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20N4S/c1-14-5-4-6-15(2)19(14)24-21-20(16-7-9-17(26-3)10-8-16)23-18-13-22-11-12-25(18)21/h4-13,24H,1-3H3

InChI Key

DEYCIPLQLDJNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC

Origin of Product

United States

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